molecular formula C16H13F2N3S2 B12215834 3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione

3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione

Cat. No.: B12215834
M. Wt: 349.4 g/mol
InChI Key: NUARKUOGGKBGBQ-UHFFFAOYSA-N
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Description

3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione is a heterocyclic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione typically involves a multi-step process. One common method includes the reaction of arylaldehydes, thiourea, and orthoformates in a catalyst-free one-pot synthesis . This method is efficient and provides a rapid entry to a variety of triazine derivatives.

Industrial Production Methods

Industrial production methods for this compound often involve the use of cyanuric chloride as a starting material, which undergoes nucleophilic substitution reactions to form the desired triazine derivatives . The process is scalable and can be optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazine derivatives, sulfoxides, and sulfones, which have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that triazine derivatives exhibit significant antimicrobial properties. The introduction of difluoromethylsulfanyl and phenyl groups in this compound may enhance its efficacy against various pathogens. Studies have shown that modifications in the triazine structure can lead to improved activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Phosphodiesterase Inhibition
Compounds similar to 3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione have been explored as inhibitors of phosphodiesterase type 10A (PDE10A), which is implicated in neurodegenerative diseases. The structural features of this compound suggest it could be a potential lead for drug development targeting PDE10A .

Materials Science

Organic Light Emitting Diodes (OLEDs)
The triazine core structure is known for its electronic properties, making it suitable for applications in OLED technology. The compound can be utilized as a host material in OLEDs due to its ability to facilitate charge transport and enhance light emission efficiency. Research indicates that derivatives of triazines can form excimers in solid-state applications, which is beneficial for OLED performance .

Photovoltaic Applications
Triazines are also being investigated for their role in organic photovoltaic devices. The unique electronic properties of this compound could contribute to improved efficiency in solar energy conversion. The incorporation of difluoromethylsulfanyl groups may enhance the light absorption characteristics necessary for photovoltaic applications .

Agricultural Chemistry

Pesticidal Activity
Recent studies have suggested that triazine derivatives possess herbicidal properties. The structural modifications present in this compound may provide enhanced selectivity and potency against specific weed species. This makes it a candidate for further development as a herbicide .

Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of triazines were tested against various bacterial strains. Results indicated that modifications similar to those found in this compound showed significant antimicrobial activity compared to standard treatments .

Case Study 2: OLED Performance
Research conducted on OLED materials demonstrated that incorporating triazine derivatives improved device efficiency by enhancing charge transport mechanisms. This study highlighted the potential of compounds like this compound as effective hosts in OLED applications .

Mechanism of Action

The mechanism of action of 3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethylsulfanyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .

Biological Activity

The compound 3-(4-Difluoromethylsulfanyl-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione belongs to the class of triazine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H14_{14}F2_{2}N4_{4}S2_{2}
  • Molecular Weight : 366.43 g/mol

Antimicrobial Activity

Recent studies have shown that triazine derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa . The biological activity of triazine derivatives is often attributed to their ability to interfere with microbial protein synthesis or disrupt cell membrane integrity.

Table 1: Antimicrobial Activity of Triazine Derivatives

Compound NameTarget PathogenActivity Level
Triazine AE. coliModerate
Triazine BP. aeruginosaHigh
Triazine CCandida albicansLow

Anti-inflammatory Effects

Triazine derivatives have also been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the modulation of NF-kB signaling pathways .

Anticancer Potential

The anticancer activity of triazine derivatives has gained attention due to their ability to induce apoptosis in cancer cells. Research indicates that these compounds can activate caspase pathways leading to programmed cell death in various cancer types .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways of pathogens.
  • Receptor Modulation : Interaction with cellular receptors influencing signal transduction pathways.
  • DNA Intercalation : Binding to DNA and disrupting replication processes in cancer cells.

Case Studies

A notable study evaluated the pharmacological profile of a series of triazine derivatives similar to the compound . The findings indicated significant antibacterial and antifungal activities, with some derivatives exhibiting selective toxicity towards cancer cells while sparing normal cells .

Properties

Molecular Formula

C16H13F2N3S2

Molecular Weight

349.4 g/mol

IUPAC Name

3-[4-(difluoromethylsulfanyl)phenyl]-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione

InChI

InChI=1S/C16H13F2N3S2/c17-15(18)23-13-8-6-12(7-9-13)21-10-19-14(20-16(21)22)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,19,20,22)

InChI Key

NUARKUOGGKBGBQ-UHFFFAOYSA-N

Canonical SMILES

C1N=C(NC(=S)N1C2=CC=C(C=C2)SC(F)F)C3=CC=CC=C3

Origin of Product

United States

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